trans-Hexahydroisobenzofuran-1,3-dione trans-Hexahydroisobenzofuran-1,3-dione
Brand Name: Vulcanchem
CAS No.: 71749-03-6
VCID: VC2446646
InChI: InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
SMILES: C1CCC2C(C1)C(=O)OC2=O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

trans-Hexahydroisobenzofuran-1,3-dione

CAS No.: 71749-03-6

Cat. No.: VC2446646

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

trans-Hexahydroisobenzofuran-1,3-dione - 71749-03-6

Specification

CAS No. 71749-03-6
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
Standard InChI Key MUTGBJKUEZFXGO-PHDIDXHHSA-N
Isomeric SMILES C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O
SMILES C1CCC2C(C1)C(=O)OC2=O
Canonical SMILES C1CCC2C(C1)C(=O)OC2=O

Introduction

Chemical Identity and Structure

Trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is an organic compound featuring a six-membered cyclohexane ring with an anhydride functional group. The compound exhibits a trans configuration of the substituents, which significantly influences its physical properties and reactivity compared to its cis isomer .

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems and registry numbers, as outlined in Table 1.

Table 1: Chemical Identifiers of Trans-Hexahydroisobenzofuran-1,3-dione

ParameterInformation
CAS Registry Numbers14166-21-3, 71749-03-6
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
IUPAC Name(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Alternative NamesTrans-1,2-Cyclohexanedicarboxylic anhydride, (3aR,7aR)-Hexahydro-2-benzofuran-1,3-dione
SMILES NotationC1CCC2C(C1)C(=O)OC2=O
InChIInChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
InChIKeyMUTGBJKUEZFXGO-WDSKDSINSA-N

Structural Features

The molecular structure of trans-Hexahydroisobenzofuran-1,3-dione consists of a saturated cyclohexane ring with an anhydride group formed by two carbonyl groups at positions 1 and 3 . The trans configuration refers to the spatial arrangement of the substituents on the cyclohexane ring, which contributes to the compound's specific chemical behavior and physical properties .

Physical and Chemical Properties

The physical state and properties of trans-Hexahydroisobenzofuran-1,3-dione are crucial factors determining its handling, storage, and applications in various chemical processes.

Physical Properties

The compound exists as a crystalline solid at room temperature with distinct physical characteristics summarized in Table 2.

Table 2: Physical Properties of Trans-Hexahydroisobenzofuran-1,3-dione

PropertyValueReference
Physical StateCrystalline solid
ColorColorless
Density1.2±0.1 g/cm³
Melting Point165°C
Boiling Point283.4°C at 760 mmHg
Flash Point143.9±16.5°C
SolubilitySoluble in organic solvents
Exact Mass154.062988
LogP0.24 (lipophilicity)

Chemical Properties

Trans-Hexahydroisobenzofuran-1,3-dione exhibits chemical properties typical of cyclic anhydrides, including:

  • Reactivity toward nucleophiles, particularly with water, alcohols, and amines, resulting in ring-opening reactions

  • Susceptibility to hydrolysis, forming the corresponding dicarboxylic acid

  • Ability to participate in Diels-Alder cycloaddition reactions as a dienophile

  • Potential for ring-opening polymerization to form poly(hexahydrophthalic anhydride) (PHHPA)

Synthesis Methods

Several methods exist for the synthesis of trans-Hexahydroisobenzofuran-1,3-dione, with the most common approaches detailed below.

Hydrogenation of Cyclic Anhydrides

The compound can be prepared by hydrogenating 4-cyclohexene-1,2-dicarboxylic anhydride, which is obtained through a Diels-Alder reaction between maleic anhydride and 1,3-butadiene . This process typically involves:

  • Diels-Alder reaction to form the cyclohexene intermediate

  • Catalytic hydrogenation to reduce the double bond

  • Purification by recrystallization from acetic anhydride

Oxidation of Cyclohexane

High-temperature oxidation of cyclohexane using air or oxygen represents another synthetic route. This process may involve:

  • Oxidation of cyclohexane to form cyclohexanol and cyclohexanone

  • Further oxidation to cyclohexanedicarboxylic acid

  • Dehydration to form the cyclic anhydride

Isomer Separation

In industrial processes, trans-Hexahydroisobenzofuran-1,3-dione is often separated from a mixture containing both cis and trans isomers through fractional crystallization techniques, taking advantage of the significant difference in melting points between the two isomers (165°C for trans vs. 29-32°C for cis) .

Applications

Trans-Hexahydroisobenzofuran-1,3-dione finds applications across various fields, particularly in polymer chemistry, organic synthesis, and pharmaceutical development.

Polymer Applications

The compound serves as an important component in polymer science, as outlined in Table 3.

Table 3: Polymer Applications of Trans-Hexahydroisobenzofuran-1,3-dione

ApplicationDescriptionReference
Epoxy Resin HardenerUsed as a curing agent for epoxy resins, improving mechanical and thermal properties
Thermosetting PolymersPrecursor for the development of thermosetting polymers through ring-opening polymerization
Resin ModifierAdded during resin manufacturing to enhance performance characteristics
Coatings and AdhesivesComponent in formulations for industrial coatings and adhesives
PlasticizerAdditive to increase polymer flexibility and workability

Organic Synthesis

In organic chemistry, trans-Hexahydroisobenzofuran-1,3-dione serves as a valuable building block:

  • Synthesis of N-heterocyclic compounds with pharmaceutical relevance

  • Precursor for cyclic imides through reaction with amines

  • Component in the synthesis of complex molecular structures, including derivatives with antibacterial properties

  • Reactant in Castagnoli-Cushman cycloadditions for the synthesis of lactams, though with limited reactivity in certain solvent systems such as trifluoroethanol

Pharmaceutical Applications

The compound contributes to pharmaceutical research through:

  • Serving as a precursor for bioactive compounds, particularly those containing N-heterocyclic structures

  • Contributing to the development of biodegradable polymers for drug delivery systems

  • Functioning as a structural component in compounds with antibacterial activity

Chemical Reactions

Trans-Hexahydroisobenzofuran-1,3-dione participates in several key reaction types, showcasing its versatility in organic synthesis.

Ring-Opening Reactions

The anhydride functionality readily undergoes ring-opening reactions with nucleophiles:

  • Hydrolysis with water forms the corresponding dicarboxylic acid

  • Reaction with alcohols produces mono- and diesters

  • Amines react to form imides and amides

Cycloaddition Reactions

The compound can participate as a reactant in various cycloaddition processes:

  • Diels-Alder reactions as a dienophile

  • Castagnoli-Cushman reactions with imines, though with limitations in certain conditions

Synthetic Applications

A notable synthetic application involves the reaction with 2-aminobenzenethiol derivatives in the presence of silver nitrate to form benzothiazole-containing compounds . For instance:

  • Reaction with HBTN (0.50 g, 1.2 mmol) and sodium acetate trihydrate (0.35 g, 3.6 mmol) in acetic acid

  • Heating at 150°C for 5 hours under argon

  • Yields 2,2'-(5'-(benzo[d]thiazol-2-yl)-4'-hydroxy-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(hexahydro-1H-isoindole-1,3(2H)-dione) (HBTN-MC) at 80% yield

ParameterInformationReference
Hazard CodesXn (Harmful)
GHS PictogramDanger
Hazard StatementsH317 (May cause allergic skin reaction)
H318 (Causes serious eye damage)
H334 (May cause allergy or asthma symptoms if inhaled)
Risk Phrases41-42/43
Safety Phrases23-24-26-37/39
Exposure RoutesInhalation, skin contact, eye contact, ingestion
Target OrgansRespiratory system, skin, eyes

Toxicological Profile

Limited toxicological data specific to the trans isomer is available, but general information for hexahydrophthalic anhydride (mixture of isomers) indicates:

  • Rapid hydrolysis in biological systems to form the corresponding diacid

  • Absorption through respiratory exposure with excretion via urine

  • Low acute oral toxicity with an LD50 in rats of 2700 mg/kg body weight

  • Low acute dermal toxicity with an LD50 >2000 mg/kg body weight in rabbits

  • Primary health concerns related to respiratory and skin sensitization

Comparison with Cis Isomer

While this article focuses on the trans isomer, a brief comparison with its cis counterpart provides valuable context for understanding the unique properties and applications of trans-Hexahydroisobenzofuran-1,3-dione.

The cis isomer (CAS No. 13149-00-3) differs significantly in several physical properties:

  • Melting point: 29-32°C for cis vs. 165°C for trans

  • Reactivity: Generally higher reactivity for cis due to different spatial arrangement

  • Applications: Often used together with the trans isomer in industrial formulations, with the ratio affecting the properties of the final product

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